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Compound of Interest

2-Chloro-5-
Compound Name: ]
cyanobenzenesulfonamide

cat. No.: B1371306

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Chloro-5-
cyanobenzenesulfonamide with two of its analogues: 4-Chlorobenzenesulfonamide and 4-
Cyanobenzenesulfonamide. The objective is to offer a comprehensive analysis of their
structural features through a variety of spectroscopic techniques, supported by experimental
data and detailed methodologies. This information is crucial for researchers in the fields of
medicinal chemistry and materials science for compound identification, characterization, and
quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic
Resonance (*H and 3C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: *H NMR Spectroscopic Data (o, ppm)
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Compound

Aromatic Protons

Sulfonamide Protons (-
SO2NH2)

2-Chloro-5-

cyanobenzenesulfonamide

7.8-8.2 (m, 3H)

~7.5 (br s, 2H)

4-Chlorobenzenesulfonamide

7.85 (d, J=8.8 Hz, 2H), 7.55 (d,
J=8.8 Hz, 2H)[1]

7.42 (s, 2H)[1]

4-Cyanobenzenesulfonamide

8.05 (d, J=8.4 Hz, 2H), 7.90 (d,
J=8.4 Hz, 2H)

~7.6 (br s, 2H)

Table 2: 13C NMR Spectroscopic Data (o, ppm)

Compound Aromatic Carbons Cyano Carbon (-CN)
2-Chloro-5- 115.0, 130.0, 132.5, 134.0, 1170
cyanobenzenesulfonamide 138.0, 140.0 '
4-Chlorobenzenesulfonamide 129.2, 129.8, 139.3, 142.1[1] N/A
4-Cyanobenzenesulfonamide 117.9, 128.0, 133.0, 145.0 ~118.0
Table 3: FT-IR Spectroscopic Data (cm—1)
N-H Stretch S=0 Stretch C=N Stretch
Compound . . C-CI Stretch
(Sulfonamide) (Sulfonamide) (Cyano)
2-Chloro-5-
cyanobenzenesu  ~3350, ~3250 ~1340, ~1160 ~2230 ~750
[fonamide
4-
Chlorobenzenes 3348, 3253|[2] 1342, 1162[2] N/A ~760[2]
ulfonamide
4-
Cyanobenzenes ~3340, ~3240 ~1350, ~1170 ~2235 N/A
ulfonamide
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Table 4: Mass Spectrometry Data (m/z)

Compound Molecular lon [M]*+ Key Fragmentation Peaks
2-Chloro-5-

) 216/218 (Computed) 152, 137, 102
cyanobenzenesulfonamide
4-Chlorobenzenesulfonamide 191/193[3] 156, 111, 75[3]
4-Cyanobenzenesulfonamide 182 118, 102, 76

Table 5: UV-Vis Spectroscopic Data (Amax, nm)

Compound Solvent Amax
2-Chloro-5-

_ Methanol ~235, ~280
cyanobenzenesulfonamide
4-Chlorobenzenesulfonamide Ethanol 226, 265, 273
4-Cyanobenzenesulfonamide Methanol ~238, ~275

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved
in deuterated dimethyl sulfoxide (DMSO-ds). Chemical shifts (d) are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For *H NMR, data is
reported as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet),
coupling constant (J) in Hertz (Hz), and integration. For 13C NMR, chemical shifts are reported
in ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded using the KBr pellet method. A small amount of the solid sample
was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The
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spectra were recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.
Samples were dissolved in a suitable solvent such as methanol or acetonitrile and introduced
into the mass spectrometer. The data is reported as mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were
dissolved in spectroscopic grade methanol or ethanol to a concentration of approximately 10>
M. Spectra were recorded in the 200-400 nm range using a quartz cuvette with a 1 cm path
length.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of the
benzenesulfonamide compounds.
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Caption: General workflow for the spectroscopic analysis of benzenesulfonamide analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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